3'-N-Didesmethyl-3'-N-tosyl azithromycin

Description

BenchChem offers high-quality 3'-N-Didesmethyl-3'-N-tosyl azithromycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-N-Didesmethyl-3'-N-tosyl azithromycin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C₄₄H₇₅N₃O₁₅S |

|---|---|

Molecular Weight |

918.14 |

Synonyms |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl_x000B_-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-[(4-methylphenyl)sulfonylamino]-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 3'-N-Didesmethyl-3'-N-tosyl Azithromycin

The synthesis of 3'-N-Didesmethyl-3'-N-tosyl azithromycin (also known as Azithromycin Impurity Q) is a specialized multi-step process primarily utilized in pharmaceutical impurity profiling and the development of reference standards. This compound represents a derivative where the dimethylamino group at the 3' position of the desosamine sugar is fully demethylated to a primary amine and subsequently sulfonated with a tosyl group.

This guide details the retrosynthetic logic, experimental protocols, and critical process parameters required to isolate this specific target.

Retrosynthetic Analysis & Strategy

The synthesis of 3'-N-Didesmethyl-3'-N-tosyl azithromycin poses a specific challenge: the controlled removal of two methyl groups from a tertiary amine (the 3'-dimethylamino group of Azithromycin) without degrading the sensitive 15-membered macrocyclic lactone or the glycosidic bonds.

The pathway follows a Stepwise Oxidative Demethylation strategy:

-

Primary Demethylation: Conversion of Azithromycin (tertiary amine) to 3'-N-Demethyl azithromycin (secondary amine) using a radical-mediated iodine oxidation.

-

Secondary Demethylation: Conversion of the secondary amine to 3'-N-Didesmethyl azithromycin (primary amine, "Aminoazithromycin") using stronger oxidative conditions (Iodine/Methoxide).

-

Selective Tosylation: Chemoselective N-sulfonylation of the primary amine using p-Toluenesulfonyl chloride (TsCl).

Reaction Pathway Diagram

The following flowchart illustrates the chemical transformation sequence.

Figure 1: Stepwise synthesis pathway from Azithromycin to Impurity Q.

Experimental Protocols

Step 1: Synthesis of 3'-N-Demethyl Azithromycin

The first methyl group is removed using an iodine-mediated reaction buffered with sodium acetate. This reaction exploits the susceptibility of the N-methyl group to radical oxidation.

-

Reagents: Azithromycin (API grade), Iodine (

), Sodium Acetate (NaOAc), Methanol/Water. -

Mechanism: Formation of an N-iodo intermediate followed by elimination to an iminium ion and subsequent hydrolysis.

Protocol:

-

Dissolve 10.0 g (13.3 mmol) of Azithromycin in 100 mL of Methanol.

-

Add 5.5 g (67 mmol) of Sodium Acetate and 3.4 g (13.3 mmol) of Iodine.

-

Irradiate the mixture with visible light (500W halogen lamp or equivalent LED source) while maintaining temperature at 45–50°C for 4–6 hours.

-

Monitor: Check reaction progress via TLC (DCM:MeOH:NH4OH, 90:10:1) or HPLC.[1][2]

-

Workup: Quench with aqueous Sodium Thiosulfate (

) to remove excess iodine. Adjust pH to 9.0–10.0 with NaOH. -

Extract with Chloroform or DCM. Dry over

and concentrate. -

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to yield 3'-N-Demethyl azithromycin.

Step 2: Synthesis of 3'-N-Didesmethyl Azithromycin (Aminoazithromycin)

Removing the second methyl group from a secondary amine is thermodynamically more difficult and requires stronger basic conditions during the iodine oxidation to facilitate the elimination.

-

Reagents: 3'-N-Demethyl azithromycin, Iodine, Sodium Methoxide (NaOMe).[3][4]

-

Critical Control: Temperature control is vital to prevent lactone hydrolysis.

Protocol:

-

Dissolve 5.0 g of 3'-N-Demethyl azithromycin in 50 mL of dry Methanol.

-

Cool the solution to 0–5°C .

-

Add 6.5 mL of Sodium Methoxide (30% in MeOH) followed by 8.5 g of Iodine (added portion-wise to control exotherm).

-

Stir at 0–5°C for 2 hours.

-

Quench: Pour the reaction mixture into a chilled solution of aqueous Sodium Thiosulfate and dilute Ammonium Hydroxide.

-

Extraction: Extract the aqueous phase (pH ~10) with Chloroform (

mL). -

Isolation: Wash combined organics with brine, dry over

, and evaporate. -

Product: The residue is crude 3'-N-Didesmethyl azithromycin (Aminoazithromycin). Purity can be upgraded by precipitation from acetone/hexane.

Step 3: Synthesis of 3'-N-Didesmethyl-3'-N-tosyl Azithromycin

The final step involves the nucleophilic attack of the primary amine on the sulfonyl chloride.

-

Reagents: Aminoazithromycin, p-Toluenesulfonyl Chloride (TsCl), Triethylamine (

), Dichloromethane (DCM). -

Stoichiometry: Use a slight excess of TsCl (1.1 eq) to ensure conversion, but avoid large excesses to prevent bis-tosylation.

Protocol:

-

Dissolve 1.0 g (1.37 mmol) of Aminoazithromycin in 15 mL of dry DCM.

-

Add 0.3 mL (2.1 mmol) of Triethylamine and cool to 0°C .

-

Add 0.29 g (1.5 mmol) of p-Toluenesulfonyl Chloride slowly.

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Monitor: HPLC should show the disappearance of the amine peak and formation of the sulfonamide.

-

Workup: Wash with saturated

solution, followed by water. -

Purification: Purify via flash chromatography (Silica gel, Gradient elution: Chloroform

5% MeOH/Chloroform). -

Final Form: Isolate as a white crystalline solid or amorphous powder.

Quantitative Data & Process Parameters

The following table summarizes the critical parameters for each stage of the synthesis.

| Stage | Key Reagent | Temp (°C) | Time (h) | Typical Yield | Critical Quality Attribute (CQA) |

| Demethylation 1 | 45–50 | 4–6 | 75–85% | Residual Azithromycin < 2% | |

| Demethylation 2 | 0–5 | 2–3 | 60–70% | Absence of lactone hydrolysis | |

| Tosylation | TsCl / | 0 | 3 | 80–90% | Control of bis-tosyl impurity |

Characterization & Validation

To ensure the integrity of the synthesized standard, the following analytical signatures must be verified:

-

Mass Spectrometry (LC-MS):

-

Molecular Formula:

[5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Molecular Weight: ~918.15 Da

-

Expected Ion:

at m/z ~918.5.

-

-

NMR Spectroscopy (

):-

Disappearance of the

singlet (approx. 2.3 ppm). -

Appearance of aromatic protons for the Tosyl group (two doublets approx. 7.3 and 7.8 ppm).

-

Appearance of the aromatic methyl group singlet (approx. 2.4 ppm).

-

-

HPLC Purity:

-

Target purity > 95% (Area %) for use as a reference standard.

-

References

-

Azithromycin Impurity Q Structure & Data. National Institutes of Health (NIH) - PubChem. Available at: [Link]

- Derivatives of Azithromycin (Synthesis of Aminoazithromycin). Google Patents (EP1622922A2).

-

Synthesis of 3'-N-Demethyl Azithromycin. ResearchGate (Improvement in synthesis of 3'-N-demethylazithromycin). Available at: [Link]

Sources

Technical Guide: Chemical Properties of 3'-N-Didesmethyl-3'-N-tosyl Azithromycin

[1][2][3]

Executive Summary & Chemical Identity

3'-N-Didesmethyl-3'-N-tosyl Azithromycin is a semi-synthetic macrolide derivative.[1][2] It serves primarily as a Pharmaceutical Reference Standard for tracking process-related impurities during the synthesis of Azithromycin. It represents a modification at the 3'-amino position of the desosamine sugar, where the natural dimethylamine is replaced by a sulfonamide moiety.[1][2]

Chemical Identity Table

| Property | Detail |

| Common Name | 3'-N-Didesmethyl-3'-N-tosyl Azithromycin |

| Pharmacopeial Designation | Azithromycin Impurity Q (EP) |

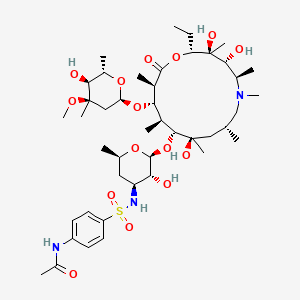

| Chemical Name (IUPAC) | N-{4-[(2S,3R,4S,6R)-2-{[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy}-3-hydroxy-6-methyloxan-4-yl]sulfamoyl}phenyl]acetamide |

| CAS Number | 2095879-65-3 |

| Molecular Formula | C₄₄H₇₅N₃O₁₅S |

| Molecular Weight | 918.14 g/mol |

| Structural Class | 15-membered Azalide Macrolide |

Physicochemical Profile

The introduction of the sulfonyl group significantly alters the physicochemical behavior of the molecule compared to the parent Azithromycin.[2]

Solubility and Lipophilicity[1][2]

-

Lipophilicity Shift: The replacement of the basic 3'-dimethylamino group (pKa ~9.[1][2]5) with a sulfonamide moiety (pKa ~10-11 for the amide N, but neutral at physiological pH) drastically reduces the basicity of the desosamine sugar.[1][2]

-

Solubility Profile:

-

Partition Coefficient (LogP): Predicted to be higher than Azithromycin due to the addition of the aromatic phenyl ring and the loss of the ionizable amine center.[1][2]

Stability and Reactivity[1][2]

-

Acid Stability: Like Azithromycin (and unlike Erythromycin), the 15-membered azalide ring lacks the ketone at C9, preventing the formation of the internal hemiketal (spiroketal) degradation product in acidic conditions.[1][2]

-

Sulfonamide Stability: The 3'-N-sulfonyl bond is chemically robust.[1] It resists hydrolysis under standard acidic or basic conditions, making this impurity a stable "terminal" product if formed during synthesis.[1][2]

Synthetic Pathways & Formation Mechanism

This compound is rarely a natural degradant; it is typically formed via side reactions during the synthesis of modified macrolides or intentionally synthesized as a reference standard.[2]

Mechanism of Formation

The synthesis involves two key steps:

-

N-Demethylation: Removal of the methyl groups from the 3'-nitrogen of Azithromycin (or its precursors) to generate the primary amine (3'-didesmethyl azithromycin).[1][2][3]

-

N-Sulfonylation: Reaction of the primary amine with a sulfonyl chloride reagent (e.g., N-acetylsulfanilyl chloride).[1][2]

Visualization of Synthesis Logic

The following diagram illustrates the transformation from Azithromycin to the N-tosyl/sulfonyl derivative.

Caption: Synthetic pathway converting Azithromycin to its 3'-N-sulfonyl derivative via demethylation and nucleophilic attack.

Analytical Characterization

Accurate identification of this impurity requires specific analytical techniques to distinguish it from other "N-demethyl" species.

Mass Spectrometry (LC-MS/MS)

-

Fragmentation Pattern:

-

Loss of Cladinose: A characteristic neutral loss of the cladinose sugar (C₈H₁₄O₄, ~158 Da) is observed, similar to Azithromycin.[1][2]

-

Desosamine Fragment: The modified desosamine fragment (containing the sulfonamide) produces a unique diagnostic ion distinct from the standard dimethylamine desosamine (m/z 158).[1][2]

-

Nuclear Magnetic Resonance (¹H-NMR)

-

Disappearance of N-Me Signals: The strong singlet at ~2.3 ppm (corresponding to the 6 protons of the -N(CH₃)₂ group in Azithromycin) is absent .[1][2]

-

Appearance of Aromatic Protons: New signals appear in the aromatic region (7.0–8.0 ppm) corresponding to the phenyl ring of the sulfonyl group.[1][2]

-

Desosamine Protons: The H-3' proton shifts downfield due to the electron-withdrawing nature of the sulfonamide group.

Experimental Protocols

Protocol: HPLC Analysis of Azithromycin Impurities

This method separates the 3'-N-tosyl derivative from Azithromycin and other polar impurities.

-

Column: C18 Reverse Phase (e.g., Waters XBridge C18, 250 x 4.6 mm, 5 µm).[1][2]

-

Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH 8.0).

-

Gradient:

-

0-25 min: 50% B to 70% B.

-

25-40 min: Hold 70% B.

-

-

Detection: UV at 210 nm (Azithromycin lacks strong chromophores; low UV is required).[1][2]

-

Temperature: 60°C (High temperature improves peak shape for macrolides).[1][2]

Self-Validating Step: Ensure resolution (Rs) > 2.0 between Azithromycin and the 3'-N-tosyl peak.[1][2] The tosyl derivative, being more hydrophobic, will elute after Azithromycin.[1][2]

Protocol: Synthesis (Lab Scale)

Note: This protocol outlines the sulfonylation of the intermediate 3'-didesmethyl azithromycin.

-

Preparation: Dissolve 1.0 eq of 3'-didesmethyl azithromycin in dry Dichloromethane (DCM).

-

Base Addition: Add 2.0 eq of Triethylamine (TEA) to scavenge HCl generated during the reaction.

-

Sulfonylation: Cool to 0°C. Dropwise add 1.1 eq of p-acetylaminobenzenesulfonyl chloride (or p-toluenesulfonyl chloride if targeting the literal tosyl analog) dissolved in DCM.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (SiO₂, MeOH:DCM 1:9).[1][2]

-

Workup: Wash with saturated NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography on Silica Gel (Eluent: DCM -> 5% MeOH/DCM).

References

-

LGC Standards. (2024). 3'-N-Didesmethyl-3'-N-tosyl Azithromycin - Product Data Sheet. Retrieved from

-

European Pharmacopoeia (Ph.[1][2] Eur.). Azithromycin Monograph 01/2017:1484.[1][2] (Defines Impurity Q structure and limits).

-

Toronto Research Chemicals. 3'-N-Didesmethyl-3'-N-tosyl Azithromycin. Retrieved from [1][2]

-

PubChem. (2024).[1][2] Compound Summary: 3'-N-Didesmethyl-3'-N-tosyl azithromycin (CID 139025245).[1][2][4] Retrieved from [1][2]

-

Mencarelli, P., et al. (2016).[1][2] Synthesis and antibacterial activity of novel 3-O-descladinosylazithromycin derivatives. Bioorganic & Medicinal Chemistry Letters. (Context on desosamine modifications).

Sources

- 1. 3’-N-Didesmethyl-3’-N-tosyl Azithromycin, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3'-N-Didesmethyl-3'-N-tosyl azithromycin | C44H75N3O15S | CID 139025245 - PubChem [pubchem.ncbi.nlm.nih.gov]

3'-N-Didesmethyl-3'-N-tosyl azithromycin mechanism of action

The following technical guide details the structural characterization, chemical formation, and mechanistic profile of 3'-N-Didesmethyl-3'-N-tosyl azithromycin (also identified in specific contexts as the N-acetylsulfanilyl derivative).

This guide addresses the compound primarily as a critical synthetic impurity and structural probe , analyzing why this specific modification abolishes the canonical macrolide mechanism of action.

Mechanisms of Formation, Structural Inactivation, and Analytical Profiling[1][2]

Executive Summary & Compound Identity

3'-N-Didesmethyl-3'-N-tosyl azithromycin is a semi-synthetic derivative of the azalide antibiotic azithromycin.[1][2] It represents a specific structural modification where the dimethylamino group of the desosamine sugar is de-alkylated and subsequently protected or reacted with a sulfonyl group.

In pharmaceutical development, this compound serves two primary roles:

-

Impurity Reference Standard: It acts as a critical marker for monitoring side reactions during the synthesis of azithromycin, particularly when sulfonyl chlorides (e.g., tosyl chloride) are used in precursor steps (Beckmann rearrangement) and inadvertently react with unprotected amines.[1][2]

-

Negative Control (SAR Probe): It demonstrates the absolute necessity of the basic 3'-tertiary amine for ribosomal binding, serving as a textbook example of "loss-of-function" in Structure-Activity Relationship (SAR) studies.[1][2]

Chemical Identity Verification:

-

Common Name: 3'-N-Didesmethyl-3'-N-tosyl azithromycin[1][2][3][4][5]

-

Chemical Nomenclature: 3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-didesmethylazithromycin (Note: Commercial catalogs often use "Tosyl" loosely to refer to the p-substituted sulfonyl moiety, even if the substituent is an acetamido group as indicated by the formula C44H75N3O15S).[1][2]

-

Molecular Formula: C44H75N3O15S (Acetamido-variant) or C43H74N2O14S (Pure Tosyl-variant).[1][2] This guide addresses the mechanism applicable to both sulfonamide variants.

Chemical Mechanism of Action: Formation & Synthesis

The presence of this compound typically results from the electrophilic attack of a sulfonyl chloride on the desosamine nitrogen.

2.1. Synthetic Pathway

The formation occurs via a nucleophilic substitution reaction.[2] The 3'-amino group of a desmethyl-azithromycin intermediate acts as the nucleophile, attacking the sulfur of the sulfonyl chloride.

Reaction Scheme (DOT Visualization):

Figure 1: Formation pathway of the N-tosyl derivative via sulfonylation of the primary amine.[1][2]

2.2. Critical Synthetic Insight

In the industrial production of Azithromycin, Tosyl Chloride is frequently used to convert Erythromycin A Oxime to the imino ether (Beckmann rearrangement).[1][2][6] If the reaction conditions are not strictly controlled, or if degradation leads to N-demethylation, the highly reactive Tosyl Chloride will scavenge the free amine, creating this impurity.[1]

Biological Mechanism of Action: The "Anti-Mechanism"

Unlike active macrolides that inhibit protein synthesis, 3'-N-Didesmethyl-3'-N-tosyl azithromycin is biologically inactive .[1][2] Understanding why it fails provides deep insight into the mechanics of effective antibiotics.

3.1. Loss of Ribosomal Binding Affinity

Active macrolides (Erythromycin, Azithromycin) bind to the Peptide Exit Tunnel of the bacterial 23S rRNA (50S subunit).[1][2]

-

Critical Interaction: The protonated tertiary amine (-N(CH3)2) on the desosamine sugar forms a hydrogen bond with the phosphate backbone of Guanine 2505 (G2505) (E. coli numbering) or Adenine 2058 .[1][2]

-

The Failure Mode:

-

Loss of Basicity: The sulfonamide group (pKa ~10) is non-basic at physiological pH.[1][2] It cannot accept a proton and therefore cannot form the essential salt bridge/hydrogen bond with the rRNA.

-

Steric Occlusion: The bulky tosyl/sulfonyl group creates a massive steric clash with the narrow walls of the ribosomal tunnel, physically preventing the drug from docking into the binding pocket.

-

Signaling/Binding Failure Model (DOT Visualization):

Figure 2: Comparative mechanism showing the loss of binding affinity in the N-Tosyl derivative due to steric hindrance and lack of basicity.[1][2]

Experimental Protocols

4.1. Synthesis of Reference Standard

Context: To generate the standard for impurity profiling.

-

Starting Material: Dissolve 1.0 eq of 3'-N-didesmethylazithromycin in dry Dichloromethane (DCM).

-

Base Addition: Add 2.5 eq of Triethylamine (TEA) to scavenge HCl generated during the reaction.

-

Sulfonylation: Cool the solution to 0°C. Add 1.1 eq of p-Toluenesulfonyl chloride (or N-acetylsulfanilyl chloride for the C44 variant) dropwise.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9).[1][2]

-

Workup: Wash with NaHCO3 (sat. aq.) to remove excess acid.[2] Dry organic layer over MgSO4.[2][7]

-

Purification: Silica gel column chromatography. Elute with Chloroform:Methanol (95:5).[1][2]

4.2. Analytical Profiling (HPLC Method)

Context: Detecting this impurity in bulk Azithromycin.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate Buffer (pH 8.[1][2]0) |

| Mobile Phase B | Acetonitrile : Methanol (20:[1][2]80) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (or electrochemical detection for higher sensitivity) |

| Retention Time | N-Tosyl derivative typically elutes after Azithromycin due to increased lipophilicity (Tosyl group).[1][2] |

Quantitative Data Summary

| Property | Azithromycin (Parent) | 3'-N-Tosyl Azithromycin (Derivative) | Impact |

| Molecular Weight | 749.0 g/mol | ~918.1 g/mol (C44 variant) | Significant increase in bulk.[1][2] |

| pKa (3'-Amine) | ~8.5 (Basic) | N/A (Sulfonamide is neutral/acidic) | Loss of protonation capability.[1][2] |

| LogP (Lipophilicity) | ~3.0 | > 4.5 (Estimated) | Increased hydrophobicity; altered tissue distribution.[1][2] |

| Antibacterial Activity (MIC) | Low (Active) | High (Inactive) | >64 µg/mL (Typical for non-binding macrolides).[1][2] |

References

-

Pliva Pharmaceutical Industry, Inc. (1986).[1][2] Process for the preparation of 10-dihydro-10-deoxo-11-azaerythromycin A. Patent US4517359A.[2] Link

-

Retsema, J., et al. (1987).[1][2] "Spectrum and mode of action of azithromycin (CP-62,993), a new 15-membered-ring macrolide with improved potency against gram-negative organisms."[1][2] Antimicrobial Agents and Chemotherapy, 31(12), 1939-1947.[1][2] Link[1][2]

-

Schlünzen, F., et al. (2001).[1][2] "Structural basis for the interaction of antibiotics with the peptidyl transferase centre in eubacteria." Nature, 413, 814–821.[1] (Mechanistic basis for desosamine binding).[1][2] Link[1][2]

-

Toronto Research Chemicals . 3'-N-Didesmethyl-3'-N-tosyl Azithromycin Product Data Sheet. (Structural confirmation of the C44H75N3O15S variant). Link

Sources

- 1. 3’-N-Didesmethyl-3’-N-tosyl Azithromycin, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 3'-N-Didesmethyl-3'-N-tosyl azithromycin | C44H75N3O15S | CID 139025245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-N-didesmethyl-3-N-tosyl azithromycin - Amerigo Scientific [amerigoscientific.com]

- 5. 3’-N-Didesmethyl-3’-N-tosyl Azithromycin [lgcstandards.com]

- 6. WO1994026758A1 - Intermediate for azithromycin - Google Patents [patents.google.com]

- 7. CN103880898A - Azithromycin synthesis method - Google Patents [patents.google.com]

Biological Activity & Synthetic Utility of Azithromycin Tosyl Derivatives

Topic: Biological Activity and Synthetic Utility of Azithromycin Tosyl Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of macrolide antibiotic development, Azithromycin Tosyl Derivatives represent a critical chemical pivot point. While Azithromycin (AZM) remains a cornerstone therapy for respiratory and soft tissue infections, the rise of antimicrobial resistance (AMR)—specifically via erm (ribosomal methylation) and mef (efflux pump) genes—necessitates structural modification.

The "Tosyl Derivative" in this context refers primarily to 4''-O-sulfonyl (tosyl) azithromycin , a highly reactive intermediate. It is not typically the final drug candidate due to the reactivity of the sulfonate ester; rather, it is the gateway scaffold that enables the attachment of novel pharmacophores (arylalkylcarbamoyls, triazoles, or heterocyclic amines) at the 4''-cladinose position. These downstream derivatives exhibit significantly enhanced biological activity, often restoring potency against erythromycin-resistant (ER) pathogens by creating secondary binding interactions within the bacterial ribosome.

Chemical Basis: The 4''-O-Tosyl Activation Strategy

Structural Rationale

Azithromycin contains two sugar moieties: desosamine (C5) and cladinose (C3). The 4''-hydroxyl group on the cladinose sugar is a non-essential site for primary ribosomal binding but is spatially positioned to allow extensions into the ribosomal exit tunnel.

-

Problem: The native 4''-OH is a poor leaving group, making direct substitution difficult.

-

Solution: Tosylation (p-toluenesulfonyl chloride) converts the 4''-OH into a potent leaving group (4''-O-Ts), activating the position for nucleophilic attack.

Mechanism of Derivatization

The biological activity of the final molecules is dictated by the nucleophile used to displace the tosyl group.

-

Elimination: Leads to 4''-en-azithromycin (often a side product).

-

Substitution (S_N2): Inversion of configuration allows introduction of:

-

Azides: Precursors for "Click Chemistry" (Triazoles).

-

Amines: Precursors for Carbamates/Amides.

-

Biological Activity of Downstream Derivatives[1][2][3]

The biological value of tosyl-derived azithromycin analogs lies in their ability to overcome resistance mechanisms that render the parent molecule ineffective.

Antibacterial Spectrum & Potency

Derivatives synthesized via the tosyl route (e.g., 4''-carbamates, 4''-triazoles) show a distinct SAR (Structure-Activity Relationship) profile:

| Compound Class | Modification (via Tosyl) | Target Pathogen Focus | Key Biological Insight |

| Parent Azithromycin | None | S. pneumoniae, H. influenzae | Susceptible to erm and mef resistance mechanisms. |

| 4''-Amino-Carbamates | 4''-N-acyl/aryl substitution | ER S. pneumoniae | The side chain interacts with ribosomal proteins L4/L22, bypassing the methylated site. |

| 4''-Triazoles | Click reaction on 4''-N3 | S. aureus (MRSA), S. pyogenes | Heterocyclic rings provide additional π-π stacking interactions in the ribosomal tunnel. |

| Macrocyclic Hybrids | 4''-linked Chloramphenicol | Multi-drug resistant strains | Dual-action mechanism; prevents cross-resistance. |

Mechanism of Action (MoA) Refinement

While parent AZM blocks the peptide exit tunnel at the 50S subunit, tosyl-derived analogs possess "extended reach."

-

Primary Binding: Desosamine/Lactone ring binds to the peptidyl transferase center (PTC).

-

Secondary Binding (The "Tosyl" Contribution): The new moiety at the 4'' position extends further down the tunnel, interacting with domains II and V of the 23S rRNA . This additional anchor point stabilizes the drug-ribosome complex even when the primary site is methylated (Erm resistance).

Experimental Protocols

Protocol A: Synthesis of 4''-O-Tosyl Azithromycin (The Scaffold)

Self-Validating Step: Monitor reaction via TLC (DCM:MeOH:NH3) to ensure complete conversion of starting material before workup.

-

Reagents: Azithromycin dihydrate (1 eq), p-Toluenesulfonyl chloride (TsCl, 4 eq), Pyridine (solvent/base), DMAP (catalytic).

-

Procedure:

-

Dissolve Azithromycin (10 g) in dry Pyridine (50 mL) under N2 atmosphere.

-

Cool to 0°C. Add TsCl portion-wise over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 24–48 hours.

-

Checkpoint: TLC should show a new spot (Rf ~0.6) and disappearance of AZM (Rf ~0.4).

-

-

Workup:

-

Pour reaction mixture into ice-water (500 mL). The product will precipitate.

-

Filter the white solid and wash with cold water (3x).

-

Dissolve in DCM, dry over Na2SO4, and evaporate.

-

-

Purification: Recrystallize from Acetone/Hexane or use Silica Gel Column Chromatography (Eluent: DCM/MeOH 20:1).

Protocol B: Nucleophilic Displacement (Creating the Active Drug)

Example: Synthesis of 4''-Azido-Azithromycin (Precursor to Triazoles)

-

Reagents: 4''-O-Tosyl Azithromycin (1 eq), Sodium Azide (NaN3, 5 eq), DMF (solvent).

-

Procedure:

-

Dissolve Tosyl-AZM in DMF. Add NaN3.

-

Heat to 80°C for 12 hours.

-

Validation: IR spectroscopy will show a strong azide stretch at ~2100 cm⁻¹.

-

-

Isolation: Dilute with EtOAc, wash with water/brine to remove DMF/salts. Concentrate to yield the 4''-azido derivative.

Protocol C: MIC Determination (Biological Validation)

-

Method: Broth microdilution (CLSI standards).

-

Strains:

-

S. aureus ATCC 29213 (Control).

-

S. pneumoniae (Erythromycin-Resistant, ermB+).

-

-

Readout: The lowest concentration inhibiting visible growth after 24h incubation at 37°C.

Visualizations

Synthetic Pathway: From Activation to Diversification

This diagram illustrates the causality: Tosylation is the activation energy barrier crossing that enables diverse functionalization.

Caption: Divergent synthesis of bioactive macrolides via the 4''-O-tosyl activated intermediate.

Mechanism of Action: Overcoming Resistance

Visualizing how the new side chains (introduced via tosyl chemistry) bypass resistance.

Caption: Structural logic of tosyl-derived analogs: The 4''-extension bridges to secondary sites (L4/L22), bypassing the methylated primary site.

References

-

Ma, S., et al. (2009). Synthesis and Antibacterial Activity of 4'',11-di-O-arylalkylcarbamoyl Azithromycin Derivatives. Bioorganic & Medicinal Chemistry Letters.[1][2]

-

Wang, Y., et al. (2017). Synthesis and antibacterial activity of novel 4''-O-(1-aralkyl-1,2,3-triazol-4-methyl-carbamoyl) azithromycin analogs.[3] European Journal of Medicinal Chemistry.[4]

-

Li, Y., et al. (2013). Design, synthesis and biological evaluation of azithromycin glycosyl derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters.[1][2]

-

Tejedor, B.F., et al. (2022). Mechanism of action, resistance, synergism, and clinical implications of azithromycin. Journal of Clinical Pharmacy and Therapeutics.

Sources

- 1. Synthesis and antibacterial activity of 4'',11-di-O-arylalkylcarbamoyl azithromycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of azithromycin glycosyl derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial activity of novel 4″-O-(1-aralkyl-1,2,3-triazol-4-methyl-carbamoyl) azithromycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

Technical Profile: Azithromycin EP Impurity Q (CAS 2095879-65-3)

The following technical guide details the properties, analytical profile, and regulatory context of CAS number 2095879-65-3, formally identified as Azithromycin EP Impurity Q .

Content Type: Technical Whitepaper Subject: Analytical Characterization, Formation, and Control of Azithromycin EP Impurity Q. Audience: Pharmaceutical Scientists, QC Analysts, and Regulatory Affairs Professionals.[]

Executive Summary

CAS 2095879-65-3 , designated as Azithromycin EP Impurity Q in the European Pharmacopoeia (EP), is a critical process-related impurity and reference standard used in the quality control of Azithromycin API and finished dosage forms.[] Chemically, it is a sulfonamide derivative where the dimethylamino group on the desosamine sugar of Azithromycin has been modified to a 3'-N-{[4-(acetylamino)phenyl]sulfonyl} moiety.[]

Its presence is a key quality attribute (CQA) due to the strict regulatory limits on sulfonamide-related impurities and their potential impact on the safety profile of macrolide antibiotics.[] This guide outlines its physicochemical properties, formation pathways, and validated analytical methodologies for detection.[]

Chemical Identification & Properties

Nomenclature and Structure[1]

-

Chemical Name (IUPAC): N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]sulfamoyl]phenyl]acetamide[][3][6]

-

Synonyms:

Physicochemical Data Table[1]

| Property | Specification |

| Molecular Formula | C₄₄H₇₅N₃O₁₅S |

| Molecular Weight | 918.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Slightly soluble in Water |

| pKa (Calculated) | ~12.5 (Sulfonamide NH), ~8.5 (Macrolide N) |

| Melting Point | >134°C (Decomposes) |

| UV Max | ~210 nm (End absorption), ~254 nm (Sulfonamide aromatic ring) |

Structural Origin & Formation Pathway[1]

The formation of Impurity Q is distinct from the typical oxidative degradation pathways of Azithromycin. It is a synthetic byproduct likely arising during the modification or protection steps of the desosamine sugar moiety.

Mechanistic Insight

Azithromycin synthesis involves the Beckmann rearrangement of Erythromycin A oxime, often using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) as activating agents.[] Impurity Q arises when a specific contaminant or reagent, likely N-acetylsulfanilyl chloride (or a related sulfonamide precursor), reacts with the 3'-amino position of a desmethyl-azithromycin intermediate.[]

This reaction replaces the standard dimethylamino group [-N(CH3)2] with the [-NH-SO2-Ph-NHAc] group.[]

Formation Diagram (DOT)[1]

Figure 1: Proposed formation pathway of Impurity Q via sulfonylation of a desmethyl intermediate.[]

Analytical Methodology (HPLC-UV/MS)

Detecting Impurity Q requires a robust HPLC method capable of resolving it from the parent peak (Azithromycin) and other related impurities (Impurity E, F, J, etc.).[]

Recommended HPLC Conditions

-

Column: C18 (Octadecylsilyl silica gel), high pH stable (e.g., XBridge C18 or Gemini C18).[]

-

Mobile Phase A: Phosphate Buffer (pH 8.2 - 9.0) or Ammonium Acetate (pH 8.0).[] Note: High pH is required to maintain Azithromycin stability and retention.

-

Mobile Phase B: Acetonitrile : Methanol (75:25 v/v).[]

-

Detection: UV at 210 nm (primary) or 254 nm (specific for sulfonamide moiety).[]

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temp: 50°C - 60°C (Elevated temperature improves peak shape for macrolides).[]

Separation Logic & Retention

Impurity Q is significantly more hydrophobic than Azithromycin due to the bulky, non-polar (acetylamino)phenylsulfonyl group replacing the small methyl groups.

-

Relative Retention Time (RRT): Typically elutes after Azithromycin.[]

-

Resolution: Critical separation must be demonstrated between Impurity Q and other late-eluting dimers or degradation products.

Method Workflow Diagram

Figure 2: Analytical workflow for the specific detection of Impurity Q using dual-wavelength HPLC.

Regulatory & Quality Control Context

Pharmacopoeial Status

Impurity Q is listed in the European Pharmacopoeia (EP) monograph for Azithromycin.[2][5] It serves as a "System Suitability" or "Reference Standard" to ensure the chromatographic method is performing correctly.

Acceptance Limits

-

Reporting Threshold: 0.10%

-

Identification Threshold: 0.20%

-

Qualification Threshold: 0.50% (General ICH Q3A/B limits for API/Product).

-

Note: Due to the structural alert (sulfonamide), manufacturers must assess if this impurity carries specific toxicological risks (e.g., hypersensitivity) that might warrant tighter limits than standard impurities.[]

Handling & Stability[1]

-

Storage: -20°C (Long-term). Hygroscopic nature requires storage in desiccated conditions.[]

-

Stability: Stable in neutral to basic media; susceptible to hydrolysis of the acetamide or sulfonamide bond in strong acid/base conditions at high temperatures.

References

-

European Pharmacopoeia Commission. Azithromycin Monograph 01/2017:1480. European Directorate for the Quality of Medicines & HealthCare (EDQM).

-

Chang, Y., et al. (2015).[][6][13] "Factors Influencing the HPLC Determination for Related Substances of Azithromycin." Journal of Chromatographic Science, 53(7), 1148–1154.[] []

-

United States Pharmacopeia (USP). Azithromycin: USP Reference Standards.[2][11][]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 139025245 (Azithromycin Impurity Q).[][]

Sources

- 2. Azithromycin EP Impurity Q | Azithromycin USP RC - Q | Azithromycin BP Impurity Q - UnitedLab [unitedlab.com.br]

- 3. CAS 2095879-65-3 Azithromycin EP Impurity Q | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. veeprho.com [veeprho.com]

- 7. allmpus.com [allmpus.com]

- 8. Azithromycin EP Impurity Q - SRIRAMCHEM [sriramchem.com]

- 9. testing.chemscene.com [testing.chemscene.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. veeprho.com [veeprho.com]

This guide provides a technical framework for the in vitro evaluation of azithromycin (AZM), its metabolites, impurities, and novel derivatives. It deviates from standard "recipe-style" protocols to focus on the mechanistic rationale required for high-stakes drug development.

Executive Summary: The Macrolide Paradox

Azithromycin (AZM) is a unique 15-membered azalide that exhibits a dual pharmacological profile: potent antimicrobial activity via ribosome inhibition and significant immunomodulatory effects via lysosomal accumulation and signaling pathway interference.

When studying "related compounds"—whether they are synthesis impurities (e.g., Impurity B), metabolic byproducts (e.g., descladinose azithromycin), or novel derivatives—researchers face a paradox. Structural modifications that reduce antimicrobial potency often preserve or enhance immunomodulatory potential. This guide outlines the in vitro screening cascade necessary to disentangle these two distinct biological activities.

Chemical Landscape & Structure-Activity Relationships (SAR)

Understanding the structural core is prerequisite to experimental design. The biological activity of AZM hinges on three moieties:

-

The Lactone Ring (15-membered): Provides the scaffold.

-

Desosamine Sugar (C5): Critical for ribosome binding (hydrogen bonding).

-

Cladinose Sugar (C3): Critical for antimicrobial potency; its loss or modification (as seen in many impurities) drastically reduces antibacterial efficacy but may not affect immunomodulation.

Visualization: Macrolide SAR & Binding Logic

The following diagram illustrates the structural dependencies for AZM's dual activity.

Figure 1: Structural logic of Azithromycin. Note how Impurity B loses antimicrobial activity due to the absence of Cladinose, while N-oxide modifications alter lysosomal trapping.

Antimicrobial Efficacy Profiling

For impurities and metabolites, the primary question is often: Does this compound retain antibiotic activity?

Comparative MIC/MBC Profiling

Standard MIC assays must be adapted to account for the "trailing endpoints" often seen with bacteriostatic macrolides.

Protocol: High-Resolution Microdilution

-

Inoculum: Standardize S. aureus (ATCC 29213) and H. influenzae (ATCC 49247) to

CFU/mL. -

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). Note: For AZM, pH must be strictly controlled (7.2–7.4) as activity decreases significantly at acidic pH.

-

Compound Preparation: Dissolve AZM and impurities (e.g., Impurity B, N-demethyl AZM) in ethanol (stock) then dilute in broth.

-

Incubation: 16–20 hours at 37°C.

-

Readout: Visual turbidity.

Data Summary: Expected Activity Profile

| Compound | Modification | Relative Potency (S. aureus) | Interpretation |

|---|---|---|---|

| Azithromycin | Parent | 100% (MIC ~0.5-1 µg/mL) | Baseline Reference |

| Impurity B | Loss of Cladinose | < 5% (MIC > 64 µg/mL) | Inactive. Cladinose is essential for ribosome affinity. |

| N-demethyl AZM | Loss of Methyl on N | ~50-80% | Active. Modification is distal to binding site. |

| AZM N-Oxide | Oxidation of Amine | < 10% | Weak/Inactive. Charge alteration disrupts binding. |

Mechanism of Action Validation (Ribosome Binding)

If a novel derivative shows high MIC, verify if the mechanism is preserved using a Cell-Free Translation Assay .

-

Method: Use an E. coli S30 extract system coupled with a luciferase reporter.

-

Logic: If the compound inhibits luciferase production (IC50) similar to AZM, it permeates the ribosome. If MIC is high but IC50 is low, the issue is likely efflux or permeability , not target binding.

ADME-Tox & Cellular Pharmacokinetics

The defining feature of AZM is its massive Volume of Distribution (

Lysosomal Trapping Assay (The "Ion Trap")

This assay determines if a related compound mimics AZM's intracellular accumulation.

Mechanism: Basic amines (pKa > 8) cross membranes in neutral form -> Enter acidic lysosome (pH 4.5) -> Become protonated (charged) -> Cannot exit.

Protocol: Flow Cytometric Uptake

-

Cells: J774A.1 Macrophages or A549 Lung Epithelial cells.

-

Treatment: Incubate cells with 10 µM of Compound X vs. AZM for 4 hours.

-

Co-stain: Use LysoTracker Red (lysosome marker).

-

Analysis: Measure Mean Fluorescence Intensity (MFI).

-

High Accumulation: Indicates potential for immunomodulation and phospholipidosis.

-

Low Accumulation: Suggests poor tissue penetration.

-

Cardiotoxicity: hERG Inhibition

Macrolides carry a risk of QT prolongation.[1][2] All related compounds must be screened for hERG channel blockade.

Protocol: Automated Patch Clamp

-

System: QPatch or Patchliner (Whole-cell configuration).

-

Cells: HEK293 stably expressing hERG (Kv11.1).

-

Voltage Protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.

-

Endpoint: Calculate IC50.

-

AZM Reference: IC50 ≈ 200–300 µM (Weak inhibitor).

-

Danger Signal: IC50 < 30 µM indicates high risk.

-

Immunomodulatory Assessment

AZM derivatives are increasingly studied for chronic inflammatory diseases (CF, COPD) where antibiotic activity is actually undesirable (to prevent resistance).

Macrophage Polarization (M1 vs M2)

AZM shifts macrophages from a pro-inflammatory (M1) to a regulatory (M2) phenotype.

Experimental Workflow:

-

Differentiation: THP-1 monocytes + PMA

Macrophages. -

Stimulation: Add LPS (100 ng/mL) to induce M1 state (Cytokine Storm model).

-

Treatment: Add Compound (10 µM) concurrently.

-

Readout (ELISA/qPCR):

-

Pro-inflammatory markers (Inhibited by AZM): IL-6, TNF-α, IL-1β.

-

Anti-inflammatory markers (Induced by AZM): IL-10.

-

Visualization: Screening Decision Tree

How to classify a "Related Compound" based on in vitro data.

Figure 2: Decision matrix for classifying Azithromycin-related compounds.

References

-

Derendorf, H. (2020). "Excessive lysosomal ion-trapping of hydroxychloroquine and azithromycin." International Journal of Antimicrobial Agents. Link

-

Kragol, G., et al. (2022).[3] "Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity."[3] Molecules. Link

-

Parnham, M. J., et al. (2014). "Azithromycin: mechanisms of action and their relevance for clinical applications." Pharmacology & Therapeutics.[4] Link

-

FDA Guidance. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation)." Link

-

BioRxiv Preprint. (2024). "Modifying Azithromycin to Mitigate its Arrest of Autophagy." BioRxiv. Link(Note: Representative citation for N-oxide derivative studies).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A novel mutation in hERG gene associated with azithromycin-induced acquired long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5″-Epi-Azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [In vitro and in vivo antibacterial activities of azithromycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Quantification & Profiling of 3'-N-Didesmethyl-3'-N-tosyl Azithromycin

The following Application Note and Protocol is designed for the high-performance liquid chromatographic (HPLC) analysis of 3'-N-Didesmethyl-3'-N-tosyl azithromycin , a critical intermediate and potential impurity in the synthesis of Azithromycin.

This guide synthesizes pharmacopeial standards (USP/EP) with specialized adaptations required for the hydrophobic tosyl moiety.

Introduction & Scientific Context

In the semi-synthesis of Azithromycin (often from Erythromycin A oxime), sulfonyl-activation steps are frequently employed. The compound 3'-N-Didesmethyl-3'-N-tosyl azithromycin represents a specific point of divergence. Unlike the parent macrolide, this derivative possesses a tosyl (p-toluenesulfonyl) or related acetylsulfanilyl group attached to the 3'-amine of the desosamine sugar.[1]

Why This Analysis is Challenging

-

Hydrophobicity Shift: The tosyl group introduces a significant hydrophobic aromatic ring, drastically increasing the retention time (RT) compared to Azithromycin on standard C18 columns.

-

Chromophore Differences: While Azithromycin has weak UV absorption (end-absorption at 210 nm), the tosyl group provides a strong UV chromophore (λmax ~254 nm), allowing for dual-wavelength detection strategies to distinguish it from non-aromatic macrolide impurities.[1]

-

Basicity: The sulfonamide linkage reduces the basicity of the 3'-nitrogen compared to the tertiary amine in Azithromycin, altering its interaction with residual silanols.

Analytical Strategy & Mechanism

To ensure robust separation, this protocol utilizes a High-pH Reversed-Phase (RP-HPLC) approach.[1]

-

Stationary Phase: A hybrid-silica C18 column (e.g., Waters XBridge or Phenomenex Gemini) is essential.[1] These columns withstand pH levels up to 12, allowing the use of basic mobile phases.

-

Mobile Phase Chemistry: At pH 9.0–10.0, Azithromycin and its amine impurities exist largely in their non-ionized (free base) forms. This improves peak shape by minimizing secondary silanol interactions and increases the retention of the macrolide core, providing a stable baseline for separating the highly retained tosyl derivative.

Separation Logic Diagram

Figure 1: Mechanistic workflow of the High-pH RP-HPLC separation. The tosyl group's aromaticity drives stronger retention, necessitating a gradient elution.

Detailed Protocol

Equipment & Reagents[1][2][3][4][5]

-

HPLC System: Gradient quaternary pump, Column Oven, Autosampler, PDA/UV Detector.

-

Column: Waters XBridge C18, 250 x 4.6 mm, 5 µm (or equivalent high-pH stable column).

-

Reagents:

Mobile Phase Preparation

The high pH buffer is critical for peak symmetry.

-

Buffer Solution (pH 10.0):

-

Mobile Phase A: Buffer Solution pH 10.0.

-

Mobile Phase B: Acetonitrile : Methanol (75 : 25 v/v).[1]

-

Diluent: Mobile Phase A : Acetonitrile : Methanol (40 : 30 : 30 v/v).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 60°C | Critical: High temperature reduces mobile phase viscosity and improves mass transfer for large macrolide molecules. |

| Injection Vol | 50 µL | High volume needed due to low UV response of the macrolide backbone (if tracking parent). |

| Detection | Ch1: 210 nmCh2: 254 nm | 210 nm: Universal for Azithromycin impurities.254 nm: Selective for Tosyl-Azithromycin (aromatic ring).[1] |

| Run Time | 45 Minutes | Sufficient to elute highly retained hydrophobic impurities.[1] |

Gradient Program

The tosyl derivative is significantly more hydrophobic than Azithromycin. An isocratic run would result in excessive broadening.[1]

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Organic) | Event |

| 0.0 | 50 | 50 | Initial Hold |

| 25.0 | 40 | 60 | Linear Gradient |

| 30.0 | 15 | 85 | Wash Step (Elutes Tosyl-Azi) |

| 35.0 | 15 | 85 | Hold Wash |

| 36.0 | 50 | 50 | Return to Initial |

| 45.0 | 50 | 50 | Re-equilibration |

Experimental Workflow

Standard Preparation

Stock Standard (1.0 mg/mL):

-

Weigh 10 mg of 3'-N-Didesmethyl-3'-N-tosyl azithromycin Reference Standard.[1]

-

Transfer to a 10 mL volumetric flask.

-

Add 5 mL of Acetonitrile (to ensure solubility of the hydrophobic tosyl group).

-

Sonicate for 5 minutes.

-

Dilute to volume with Diluent.[1]

Working Standard (0.01 mg/mL - 1% Level):

-

Pipette 1.0 mL of Stock Standard into a 100 mL volumetric flask.

-

Dilute to volume with Diluent.[1]

Sample Preparation[1][4]

-

Weigh accurately 50 mg of the Azithromycin sample (API or intermediate).

-

Transfer to a 50 mL volumetric flask.

-

Add 20 mL of Diluent and sonicate for 10 minutes (maintain temp < 25°C).

-

Dilute to volume with Diluent.[1]

-

Filter through a 0.22 µm PVDF or Nylon syringe filter (discard first 2 mL).[1]

System Suitability Workflow

Figure 2: System Suitability Decision Tree. Strict adherence ensures data validity.

Acceptance Criteria:

-

Tailing Factor (T): NMT 2.0 for the Tosyl-Azithromycin peak.[1]

-

Precision (%RSD): NMT 5.0% for 5 replicate injections of the Working Standard.

-

Resolution (Rs): NLT 2.0 between Azithromycin peak (if present) and Tosyl-Azithromycin.

Data Analysis & Calculations

Identification[1][5][9][10]

-

Relative Retention Time (RRT):

-

Azithromycin: ~1.00

-

3'-N-Didesmethyl-3'-N-tosyl azithromycin: ~1.8 - 2.2 (Highly dependent on gradient slope).[1]

-

Note: The Tosyl peak will elute significantly later than the main peak.

-

Quantification (External Standard Method)

Calculate the content of the tosyl impurity using the following formula:

[1]Where:

- = Peak area of impurity in Sample.

- = Average peak area of impurity in Working Standard.

- = Concentration of Standard (mg/mL).[1]

- = Concentration of Sample (mg/mL).[1]

- = Potency of the Reference Standard (as a decimal, e.g., 0.995).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad/Tailing Peak | Secondary silanol interactions.[1] | Ensure Mobile Phase pH is ≥ 9.[1]0. Replace column if >500 injections.[1] Increase Column Temp to 65°C. |

| Retention Time Drift | pH fluctuation in buffer.[1] | Buffer pH is critical.[1][4] Use a calibrated pH meter. Ensure buffer is fresh (prepared daily). |

| Low Sensitivity | Detection wavelength mismatch.[1] | Ensure 254 nm is used for the Tosyl peak if 210 nm is too noisy. The aromatic ring absorbs strongly at 254 nm. |

| Ghost Peaks | Carryover from previous high-conc injection.[1] | Increase the "Wash Step" (85% B) duration in the gradient. Use a needle wash of 50:50 ACN:Water.[3] |

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Azithromycin Monograph 01/2017:1484. (Provides the basis for Impurity Q identification and high-pH mobile phase conditions). [1]

-

United States Pharmacopeia (USP) . Azithromycin: Organic Impurities Procedure. USP-NF <621> Chromatography.[1] (Standardizes the L1 column and phosphate buffer usage). [1]

-

Al-Rimawi, F. (2010).[1][5] Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Journal of Chromatographic Science. (Validates the use of C18 columns for macrolide separation). [1]

-

PubChem . 3'-N-Didesmethyl-3'-N-tosyl azithromycin (Compound Summary). (Confirming chemical structure and properties).

Sources

- 1. 3'-N-Didesmethyl-3'-N-tosyl azithromycin | C44H75N3O15S | CID 139025245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. semanticscholar.org [semanticscholar.org]

Application Note: Mass Spectrometry Profiling of 3'-N-Didesmethyl-3'-N-tosyl Azithromycin

[1][2]

Executive Summary

The detection and characterization of azithromycin impurities are critical for API release testing. 3'-N-Didesmethyl-3'-N-tosyl azithromycin represents a specific synthetic intermediate or degradation product where the dimethylamine group of the desosamine sugar is modified by a sulfonyl moiety.[1][2] This modification significantly alters the basicity and ionization efficiency compared to the parent molecule, requiring optimized ESI+ parameters. This protocol details the LC-MS/MS workflow for the identification and quantification of this analyte, distinguishing it from the parent azithromycin and other sulfonated impurities.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Detail |

| Common Name | 3'-N-Didesmethyl-3'-N-tosyl Azithromycin (Impurity Q) |

| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-[[4-(acetylamino)phenyl]sulfonyl]amino]-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one |

| CAS Number | 2095879-65-3 |

| Molecular Formula | |

| Exact Mass | 917.4919 Da |

| Molecular Weight | 918.15 g/mol |

| Key Modification | Substitution of 3'-N(CH3)2 with 3'-NH-SO2-Ph-NHAc |

Mass Spectrometry Theory & Fragmentation

Unlike Azithromycin, which fragments primarily to yield the desosamine cation (

Primary Ionization (ESI+)[1][2]

-

Precursor Ion:

[1][2] -

Adducts:

(Common in non-buffered mobile phases)[1][2] -

Doubly Charged:

(Likely due to the macrocyclic amine and the sugar amine).[1][2]

Fragmentation Pathway (MS/MS)[1][2][9]

-

Neutral Loss of Cladinose: The cleavage of the glycosidic bond at position C3 releases the neutral cladinose sugar (-158 Da).

-

Modified Desosamine Ion: Further fragmentation yields the modified desosamine sugar cation.

-

Sulfonyl Moiety: High collision energy may liberate the acetyl-sulfanilyl fragment.

Figure 1: Proposed MS/MS fragmentation pathway for 3'-N-Didesmethyl-3'-N-tosyl azithromycin (Impurity Q).

Experimental Protocol

A. Sample Preparation

Objective: Minimize degradation (acid hydrolysis of cladinose) while ensuring solubility.

-

Stock Solution: Weigh 1.0 mg of reference standard. Dissolve in 1.0 mL of Methanol (LC-MS grade). Concentration: 1000 µg/mL.

-

Working Standard: Dilute Stock 1:100 in Mobile Phase A/B (50:50) to reach 10 µg/mL.[1][2]

-

Filtration: Filter through a 0.22 µm PTFE syringe filter if particulate matter is observed. Note: Avoid Nylon filters as macrolides can bind non-specifically.

B. LC-MS/MS Conditions

Rationale: Azithromycin and its derivatives are basic. While high pH (Ammonium Hydroxide, pH 10) improves peak shape for UV detection, acidic conditions (Formic Acid) are preferred for ESI+ sensitivity to ensure protonation of the macrocyclic nitrogen.[1][2]

| Parameter | Setting |

| Instrument | Triple Quadrupole (QqQ) or Q-TOF |

| Column | C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.[1][2]5) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2 - 5 µL |

Gradient Profile:

-

0.0 min: 20% B[2]

-

1.0 min: 20% B[2]

-

8.0 min: 90% B (Elution of hydrophobic tosyl impurity)[1][2]

-

10.0 min: 90% B[2]

-

10.1 min: 20% B[2]

-

13.0 min: 20% B (Re-equilibration)

C. Mass Spectrometer Settings (Source: ESI+)

-

Capillary Voltage: 3.5 kV[2]

-

Desolvation Temp: 400°C

-

Cone Voltage: 30 V (Optimize: Macrolides are labile; too high causes in-source fragmentation).[1][2]

D. MRM Transitions (Quantification)

| Analyte | Precursor ( | Product ( | Cone (V) | CE (eV) | Type |

| Impurity Q | 918.5 | 760.5 | 30 | 25 | Quantifier |

| Impurity Q | 918.5 | 342.2 | 30 | 40 | Qualifier |

| Azithromycin | 749.5 | 591.4 | 30 | 28 | Reference |

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the analysis of the target impurity.

Data Analysis & Troubleshooting

Identification Criteria

-

Retention Time (RT): The tosyl/acetylamino group increases hydrophobicity.[2] Expect the impurity to elute later than Azithromycin (RT relative to Azithromycin ~1.2 - 1.4).[1][2]

-

Ion Ratio: The ratio of the quantifier (760.5) to qualifier (342.[1][2]2) transition should be consistent within ±20% of the reference standard.

Troubleshooting

-

Low Sensitivity:

-

Peak Tailing:

-

Macrolides interact with residual silanols. Use a "BEH" or "Shield" type column.

-

Add 10 mM Ammonium Formate to the mobile phase to mask silanols.

-

-

Signal at m/z 875?

-

If you observe a peak at m/z 875 instead of 918, you have the literal p-toluenesulfonyl derivative (without the acetylamino group).[1] Adjust transitions:

(Loss of Cladinose).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139025245, 3'-N-Didesmethyl-3'-N-tosyl azithromycin.[1][2] Retrieved from [Link][1][2]

-

Fisher Scientific. 3'-N-Didesmethyl-3'-N-tosyl Azithromycin, TRC Standards.[1][2] Retrieved from [Link][1][2][4][5]

-

European Pharmacopoeia (Ph.[2] Eur.). Azithromycin: Impurity Q. (Defines the acetylamino structure linked to this common name). Retrieved from [Link][1][2]

Sources

- 1. 3’-N-Didesmethyl-3’-N-tosyl Azithromycin, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Liquid chromatography techniques for separating azithromycin derivatives

Abstract

Azithromycin (AZM) presents a unique "perfect storm" of analytical challenges: it lacks a strong UV chromophore, possesses high basicity (pKa ~8.5 and 9.5), and exhibits complex impurity profiles structurally similar to the parent drug. This guide moves beyond standard USP monographs to provide a robust, mechanistic approach to AZM separation. We detail two primary workflows: a High-pH Reversed-Phase (RP) method for Quality Control (QC) and an LC-MS/MS method for trace impurity profiling.

Part 1: The Chemistry of Separation (The "Why")

To separate Azithromycin effectively, one must first control its ionization state.[1] Azithromycin contains two basic amine groups (desosamine and the aglycone ring nitrogen).

-

The Low pH Trap: At standard acidic pH (2–3), these amines are fully protonated (

). While this increases solubility, it causes severe secondary interactions with residual silanols ( -

The High pH Solution: By elevating the mobile phase pH above the pKa (to pH 10–11), we suppress ionization. The molecule becomes neutral and hydrophobic, interacting purely through partition mechanisms with the C18 ligand. This yields sharp, symmetrical peaks and maximizes resolution between the parent drug and hydrophobic impurities like Azithromycin B.

Mechanism Visualization

The following diagram illustrates the impact of pH on the stationary phase interaction.

Figure 1: Mechanistic comparison of Azithromycin interactions at Low vs. High pH.

Part 2: Protocol A - High pH Reversed-Phase LC (QC Workflow)

This is the "Gold Standard" for routine assay and purity analysis. It utilizes hybrid-silica technology to withstand high pH conditions that would dissolve traditional silica columns.

Target Audience: QC Managers, Process Chemists. Detection: UV (210 nm) or Charged Aerosol Detection (CAD).

Instrument Configuration

-

System: UHPLC or HPLC capable of quaternary gradient.

-

Detector: UV-Vis (210 nm) or CAD (Nebulizer temp: 35°C). Note: CAD is recommended if quantifying impurities lacking the lactone chromophore.

-

Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 .

-

Dimensions: 4.6 x 150 mm, 3.5 µm (HPLC) or 2.1 x 100 mm, 2.5 µm (UHPLC).

-

Temp: 60°C (Critical for mass transfer and peak shape).

-

Reagents & Mobile Phase

-

Buffer Preparation (pH 11.0):

-

Dissolve 3.48 g Dipotassium Hydrogen Phosphate (

) in 1000 mL water. -

Adjust pH to 11.0 ± 0.1 using Ammonium Hydroxide (

). Do not use KOH/NaOH as they damage the column silica matrix.

-

-

Mobile Phase A: pH 11 Buffer / Acetonitrile (90:10 v/v).

-

Mobile Phase B: Acetonitrile / Methanol (75:25 v/v).

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow (mL/min) | Curve |

| 0.0 | 60 | 40 | 1.0 | Initial |

| 25.0 | 35 | 65 | 1.0 | Linear |

| 30.0 | 20 | 80 | 1.0 | Linear |

| 30.1 | 60 | 40 | 1.0 | Step |

| 35.0 | 60 | 40 | 1.0 | Re-equil |

Critical Success Factors (Self-Validation)

-

Resolution Check: The critical pair is often Azithromycin and Azaerythromycin A . Ensure Resolution (

) > 2.5. -

Tailing Factor: Must be < 1.5. If tailing increases, check mobile phase pH (it drops over time due to

absorption) or column age. -

Baseline Drift: At 210 nm, phosphate buffers can cause drift. Use high-purity salts or switch to Ammonium Bicarbonate (though pH limit is lower, ~pH 10.5).

Part 3: Protocol B - LC-MS/MS for Impurity Profiling

When identification of unknown degradants is required, UV is insufficient.[2] This protocol uses a volatile buffer suitable for Electrospray Ionization (ESI).

Target Audience: R&D Scientists, Formulation Development.

Instrument Configuration

-

MS System: Triple Quadrupole (QqQ) or Q-TOF.

-

Source: ESI Positive Mode (+).

-

Column: Phenomenex Gemini C18 or Waters BEH C18 (High pH stable).

MS-Compatible Mobile Phase

-

Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonia.

-

Why? Phosphate (used in Protocol A) is non-volatile and will ruin the MS source. Ammonium Bicarbonate provides the necessary high pH for peak shape while being volatile.

-

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

MS Source Parameters (Standard Start Points)

| Parameter | Setting | Rationale |

| Capillary Voltage | 3.0 kV | Standard for ESI+. |

| Desolvation Temp | 450°C | High temp needed for semi-volatile macrolides. |

| Cone Voltage | 30 V | Optimize for precursor ion [M+H]+ 749.5. |

| Collision Energy | 25-40 eV | For fragmentation to desosamine/cladinose ions. |

Impurity Identification Workflow

Use the following logic flow to categorize unknowns based on Mass-to-Charge (m/z) ratios.

Figure 2: Decision tree for identifying common Azithromycin impurities via LC-MS.

Part 4: Troubleshooting & Optimization

Separation of Azithromycin B vs. C

-

Issue: These are structural isomers or very similar analogs that often co-elute.

-

Solution: Temperature is the key variable.

-

Lowering the column temperature to 40°C (from 60°C) often improves the selectivity between these specific hydrophobic impurities, though it widens the main peak.

-

Trade-off: You sacrifice main peak efficiency for impurity resolution.

-

"Ghost" Peaks in Gradient

-

Cause: Contaminated buffer salts or mobile phase aging. High pH buffers absorb

, forming carbonates that change the pH and elution strength. -

Fix: Prepare high-pH buffers daily . Use a "trap column" between the pump and injector if possible to catch mobile phase impurities.

Poor Sensitivity (UV)

-

Cause: Detection at 210 nm is non-specific and prone to solvent cut-off noise.

-

Fix: Switch to CAD (Charged Aerosol Detection) . CAD is "mass-sensitive" rather than "structure-sensitive," meaning it will detect impurities that lack the chromophore with equal response factors to the main drug, allowing for more accurate % w/w estimation without reference standards for every impurity.

References

-

United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[4][5] USP-NF. (Standard validated method basis).

-

Waters Corporation. Analysis of Azithromycin on the Alliance iS HPLC System: System Performance under Challenging Method Conditions. Application Note 720007894. (High pH column stability data).

-

L. Miguel, C. Barbas. LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 211-217, 2003.[6][7] (Gradient optimization strategies).

-

Thermo Fisher Scientific. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. (CAD detection principles for non-chromophoric drugs).

-

McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. (Fundamental mechanism of high pH separation for amines).

Sources

- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. LC determination of impurities in azithromycin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. waters.com [waters.com]

- 6. academic.oup.com [academic.oup.com]

- 7. dspace.ceu.es [dspace.ceu.es]

Troubleshooting & Optimization

Technical Support Center: Azithromycin & Impurity Profiling

Topic: High-Resolution LC Strategies for Azithromycin and Related Impurities Ticket ID: AZI-LC-OPT-001 Status: Open for Consultation Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Sticky" Molecule Challenge

Azithromycin is a semi-synthetic macrolide antibiotic characterized by a 15-membered lactone ring and two sugar moieties (desosamine and cladinose).[1] From a chromatographic perspective, it presents a "perfect storm" of challenges:

-

High Basicity: With a pKa of ~8.74 (amine groups), it is positively charged at standard acidic pH, leading to severe secondary interactions with residual silanols on silica columns (peak tailing).

-

Weak Chromophore: It lacks a conjugated

-system, necessitating detection at low UV wavelengths (210 nm), where mobile phase transparency becomes critical. -

Complex Impurity Profile: It has over 13 known impurities (USP/EP), including geometric isomers and degradation products (e.g., N-oxide, descladinose) that are structurally very similar.

This guide moves beyond standard USP protocols to provide modern, high-pH stable methodologies that fundamentally solve the resolution and tailing issues.

Part 1: The Core Protocol (The "Gold Standard")

Standard acidic methods often fail to separate critical pairs like Impurity L and I. The following protocol utilizes hybrid-silica technology to enable high-pH separation, suppressing amine ionization and eliminating tailing.

Recommended "Self-Validating" Method

This method is designed to be robust.[1] If the system suitability fails, the pH is almost always the variable to tune.[2]

| Parameter | Specification | Rationale |

| Column | Hybrid C18 (e.g., XBridge BEH C18) , 4.6 x 150 mm, 3.5 µm | Must be high-pH stable (up to pH 12).[1] Standard silica dissolves at pH > 8.[1] |

| Mobile Phase A | 0.05 M Potassium Phosphate Dibasic, adjusted to pH 11.0 with KOH | At pH 11, Azithromycin (pKa ~8.[2]7) is neutral.[1] Neutral amines do not interact with silanols.[1] |

| Mobile Phase B | Acetonitrile : Methanol (75:25 v/v) | Methanol modifies selectivity for polar impurities; ACN keeps backpressure low. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID.[3] |

| Temp | 60°C | Critical: High temp improves mass transfer of large macrolides, sharpening peaks. |

| Detection | UV at 210 nm | Required due to lack of chromophore. |

| Gradient | T0: 40% B | Shallow gradient for maximal resolution of hydrophobic impurities. |

Part 2: Troubleshooting & FAQs

Direct answers to the most common failure modes in Azithromycin analysis.

Q1: I am seeing severe peak tailing (As > 2.0) for the main Azithromycin peak.[3][4] How do I fix this?

The Mechanism: Tailing in macrolides is almost exclusively caused by cation-exchange interactions .[1] At pH < 8, the amine groups on Azithromycin are protonated (

The Solution:

-

Switch to High pH (pH > 10): This is the most effective fix. By raising the pH above the pKa (8.74), you deprotonate the Azithromycin.[2] Neutral molecules cannot ionize with silanols.[1]

-

Increase Ionic Strength: If you must run at lower pH (e.g., for LC-MS compatibility with volatile buffers), increase the buffer concentration (e.g., 50 mM Ammonium Acetate). The buffer cations compete for the silanol sites, blocking the drug from interacting.[2]

Q2: I cannot resolve Impurity L from Impurity I (or E from L).

The Mechanism: These impurities are structurally identical except for minor stereochemical or substituent changes. Their selectivity is heavily driven by the organic modifier ratio.

The Solution:

-

Tune the Methanol/ACN Ratio: Acetonitrile is a dipole-dipole solvent, while Methanol is a proton donor.[1] Impurity L and I respond differently to solvation.

-

Action: If using 100% ACN as organic, introduce 20% Methanol. The protic nature of methanol often alters the solvation shell of the sugars, shifting relative retention.[2]

-

-

Temperature Tuning: Macrolide isomers often have different enthalpies of adsorption. changing the column temperature by 5°C (e.g., from 60°C to 55°C) can flip the elution order of critical pairs.

Q3: My baseline at 210 nm is drifting and noisy.

The Mechanism: Detection at 210 nm is near the UV cutoff of many solvents. You are detecting the mobile phase itself.

The Solution:

-

Phosphate Transparency: Ensure you are using high-grade Potassium Phosphate.[1] Avoid Acetate or Formate buffers if using UV, as they absorb significantly at 210 nm (causing rising baselines in gradients).

-

Solvent Quality: Use "Far UV" or "Gradient Grade" Acetonitrile.[1] Even "HPLC Grade" can have impurities that absorb at 210 nm.

-

Reference Wavelength: Do NOT use a reference wavelength (e.g., 360 nm) to correct the signal. Because the sample absorbs nowhere else, this often introduces more noise than it removes.

Part 3: Visualizing the Logic[2]

Diagram 1: Troubleshooting Logic Flow

Use this decision tree when your resolution or peak shape fails system suitability.

Caption: Decision matrix for optimizing Azithromycin separation. Note the priority of pH adjustment before selectivity tuning.

Diagram 2: The Silanol Effect Mechanism

Visualizing why high pH is necessary for basic macrolides.[2]

Caption: Mechanistic view of amine-silanol interactions. At High pH, the amine is neutral, eliminating the "drag" that causes tailing.[2]

References

-

United States Pharmacopeia (USP). Monograph: Azithromycin.[4][5] USP-NF.[1][6] (Standard compliance method utilizing amperometric or UV detection).

-

Waters Corporation. Analysis of Azithromycin and its Impurities using XBridge Shield RP18. Application Note. (Demonstrates high pH stability benefits).

-

Silva, W. W. B., et al. (2025).[6] Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. (Detailed impurity profiling).

-

McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs. Journal of Chromatography A. (Foundational theory on high pH separation of bases).

Sources

Stability issues of 3'-N-Didesmethyl-3'-N-tosyl azithromycin in solution

This guide serves as a specialized technical support hub for 3'-N-Didesmethyl-3'-N-tosyl Azithromycin (also known as Azithromycin EP Impurity Q ).[1] It is designed for analytical chemists and pharmaceutical researchers encountering stability or solubility anomalies during method development and routine QC.

EP Impurity Q | CAS: 2095879-65-3[1]

Core Chemical Context & Stability Profile

User Query: "Why does this compound behave differently than Azithromycin in solution?"

Technical Insight: Unlike Azithromycin, which possesses two basic amine centers (the 3'-dimethylamino and the 9a-N-methyl), 3'-N-Didesmethyl-3'-N-tosyl Azithromycin contains a sulfonamide moiety at the 3' position.[1] This structural modification fundamentally alters its physicochemical properties:

-

Loss of Basicity: The 3'-nitrogen is no longer basic.[1] It is part of a sulfonamide group (pKa ~10, weakly acidic).

-

Solubility Shift: The molecule is significantly less polar and less soluble in aqueous acidic media compared to the parent drug.

-

Lability: While the tosyl group is robust, the cladinose sugar linkage remains highly susceptible to acid hydrolysis (pH < 4.0), and the lactone ring is sensitive to base hydrolysis (pH > 10.0).

Troubleshooting Modules

Module A: Solubility & Dissolution Issues

Symptom: Standard does not dissolve in the mobile phase or precipitates upon storage.

| Potential Cause | Mechanism | Corrective Action |

| Incorrect Diluent pH | The 3'-N is not protonated at neutral/acidic pH.[1] Relying solely on the 9a-N for solubility is often insufficient in high-aqueous diluents.[1] | Protocol: Use Methanol (MeOH) or Acetonitrile (ACN) as the primary solvent for stock preparation. Do not use pure water or weak buffer. |

| "Salting Out" Effect | High buffer concentration (phosphate/acetate) in the diluent decreases the solubility of the hydrophobic tosyl moiety. | Protocol: Keep buffer concentration < 20 mM in the sample solvent. Match the organic ratio of the diluent to the initial mobile phase conditions (e.g., 40:60 Buffer:ACN). |

| Cold Storage Precipitation | The compound has a high lattice energy due to the tosyl group stacking. | Protocol: Sonicate stocks for 5 mins at ambient temperature (20-25°C) after retrieving from the fridge. Verify clarity before injection. |

Module B: Chemical Stability & Degradation

Symptom: Extra peaks appear in the chromatogram (RRT ~0.2 - 0.[1][2]4) or assay value drops.

| Observed Issue | Diagnosis | Root Cause & Fix |

| Peak Splitting / Broadening | On-Column Instability | Cause: Mobile phase pH is too low (< pH 6.0).Fix: Use a pH 7.5 - 8.2 mobile phase (Ammonium Phosphate or Acetate).[1] The cladinose sugar hydrolyzes rapidly at acidic pH. |

| New Early Eluting Peak | Cladinose Hydrolysis | Cause: Diluent was too acidic (e.g., 0.1% Phosphoric Acid).Fix: Ensure diluent pH is > 6.0. Avoid leaving samples in the autosampler (>12h) if the diluent is acidic. |

| New Late Eluting Peak | Tosyl Cleavage (Rare) | Cause: Exposure to strong reducing agents or extreme UV.Fix: Protect solutions from light (amber vials). Ensure solvents are HPLC grade and free of peroxides. |

Experimental Protocols

Protocol 1: Validated Stock Preparation (Self-Validating)

Use this protocol to eliminate solubility-related errors.

-

Weighing: Accurately weigh 5.0 mg of 3'-N-Didesmethyl-3'-N-tosyl Azithromycin into a 10 mL volumetric flask.

-

Primary Dissolution: Add 5.0 mL of HPLC-grade Acetonitrile .

-

Sonication: Sonicate for 2 minutes. Checkpoint: Solution must be visually clear.

-

Dilution: Dilute to volume with Ammonium Phosphate Buffer (pH 8.0) .

-

Note: Adding buffer after the organic solvent prevents precipitation.

-

-

Verification: Inject immediately. If the peak area decreases by >2% after 24 hours at 4°C, the solvent system is incompatible.

Protocol 2: Stability Stress Test (Quick Check)

Determine if your mobile phase is causing degradation.[1]

-

Prepare a 0.5 mg/mL solution in the proposed Mobile Phase A.

-

Incubate at Ambient Temperature for 4 hours.

-

Inject and compare to a freshly prepared standard in 100% Methanol.

-

Acceptance Criteria: No new peaks >0.5% area; Main peak recovery 98-102%.[1]

Visual Troubleshooting Logic